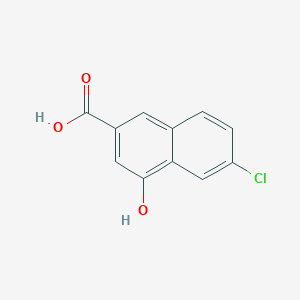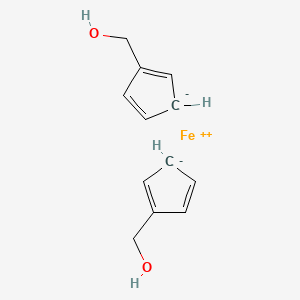
Ferrocene, 1,1'-bis(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(hydroxymethyl)ferrocene is an organometallic compound with the molecular formula C₁₂H₁₄FeO₂. It consists of a ferrocene core, where two cyclopentadienyl rings are bound to a central iron atom, and each ring is substituted with a hydroxymethyl group. This compound is known for its unique electronic and structural properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Bis(hydroxymethyl)ferrocene can be synthesized through the reaction of ferrocene with formaldehyde in the presence of a base. The process involves the generation of dilithioferrocene by reacting ferrocene with n-butyllithium, followed by the addition of paraformaldehyde to form the desired product .
Industrial Production Methods: While specific industrial production methods for 1,1’-bis(hydroxymethyl)ferrocene are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bis(hydroxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ferrocene derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ferrocenecarboxaldehyde or ferrocenecarboxylic acid.
Reduction: Formation of ferrocene derivatives with different alkyl or aryl groups.
Substitution: Formation of various substituted ferrocenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Bis(hydroxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organometallic compounds and polymers.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Industry: Utilized in the development of advanced materials, such as electrochemical sensors and catalysts.
Mecanismo De Acción
The mechanism by which 1,1’-bis(hydroxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox reactions and electrochemical applications. The hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to molecular targets .
Comparación Con Compuestos Similares
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bound to an iron atom.
1,1’-Bis(chloromethyl)ferrocene: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: Contains diphenylphosphino groups, used as a ligand in coordination chemistry.
Uniqueness: 1,1’-Bis(hydroxymethyl)ferrocene is unique due to the presence of hydroxymethyl groups, which enhance its solubility in polar solvents and provide additional sites for chemical modification. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Propiedades
Fórmula molecular |
C12H14FeO2 |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
cyclopenta-1,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;/q2*-1;+2 |
Clave InChI |
AQUSAQRCJHSYBO-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC(=C1)CO.[CH-]1C=CC(=C1)CO.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)
![2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol](/img/structure/B8797297.png)

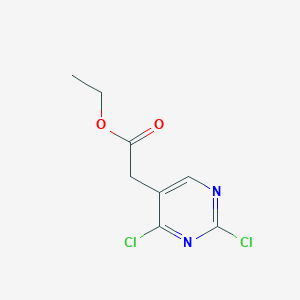
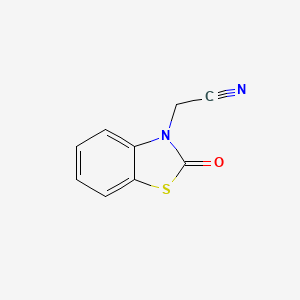
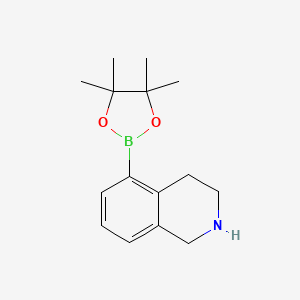
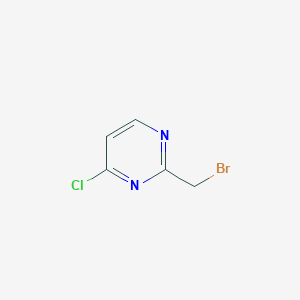
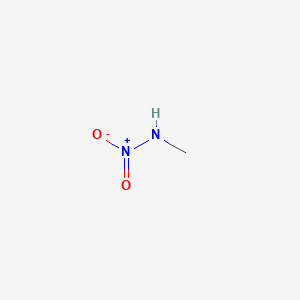
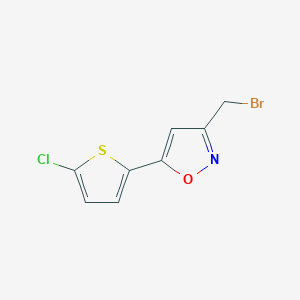
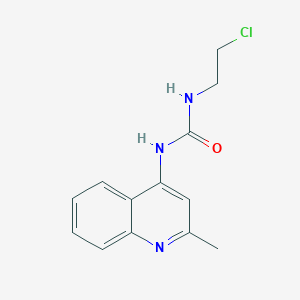
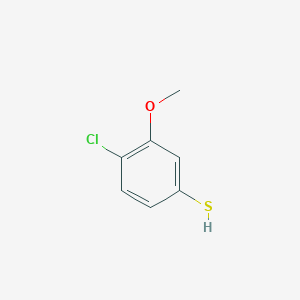
![(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate](/img/structure/B8797362.png)
